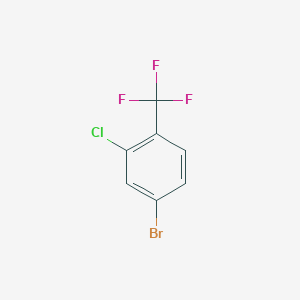

4-Bromo-2-chlorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJANWAMBKVZTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604397 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467435-07-0 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chlorobenzotrifluoride

CAS Number: 467435-07-0

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzotrifluoride, a key organofluorine building block for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, experimental protocols for its synthesis, and its application in cross-coupling reactions. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a colorless to almost colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 467435-07-0 | [2] |

| Molecular Formula | C₇H₃BrClF₃ | [2][3] |

| Molecular Weight | 259.45 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 224.1±35.0 °C (Predicted) | [1] |

| Density | 1.76 g/cm³ | [1] |

| Refractive Index | 1.5040-1.5080 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Sandmeyer-type reaction of 4-amino-2-chlorobenzotrifluoride. This method provides a reliable route to the desired product.

Experimental Protocol: Synthesis from 4-amino-2-chlorobenzotrifluoride

This protocol is adapted from established procedures for the synthesis of aryl halides from anilines.

Materials:

-

4-amino-2-chlorobenzotrifluoride

-

Acetonitrile (anhydrous)

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Dichloromethane (for purification)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-amino-2-chlorobenzotrifluoride (1.0 eq) in acetonitrile.

-

To this solution, add copper(II) bromide (1.0 eq) to form a heterogeneous mixture.

-

Heat the mixture to 45°C with vigorous stirring.

-

Slowly add a solution of tert-butyl nitrite (1.1 eq) in acetonitrile dropwise over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 45°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified directly by flash column chromatography on silica gel using dichloromethane as the eluent.

-

Concentrate the fractions containing the product under reduced pressure to yield 4-bromo-2-chloro-1-(trifluoromethyl)benzene as an oil.[1]

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are designed to selectively activate the more reactive carbon-bromine bond.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate (for workup)

-

Brine

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).

-

Add toluene and water (typically in a 10:1 ratio) to the tube.

-

Seal the tube and place it in a preheated oil bath at 80°C.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[4]

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of 4-Bromo-2-chlorobenzotrifluoride (CAS No. 467435-07-0). It is a halogenated aromatic compound recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring imparts unique reactivity and stability, making it a valuable building block in organic synthesis.[1] This guide presents its key physical data in a structured format, outlines general experimental protocols for property determination and synthesis, and includes workflow diagrams for clarity.

Physical and Chemical Properties

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 467435-07-0 | [2][4][5] |

| Molecular Formula | C₇H₃BrClF₃ | [2][4][5] |

| Molecular Weight | 259.45 g/mol | [2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 224.1 °C (Predicted) | [6][7][8] |

| Density / Specific Gravity | 1.76 g/cm³ at 20°C | [2][3][7][9] |

| Refractive Index (n₂₀/D) | 1.51 | [2][3] |

| Flash Point | 89 °C | [3][6] |

| Purity | ≥ 98.0% (by GC) | [2][3] |

| Storage Temperature | Room Temperature (<15°C Recommended) | [3][7] |

Experimental Protocols

Detailed experimental procedures for the determination of physical properties for this specific compound are not widely published. However, standard laboratory methodologies are applicable.

Determination of Physical Properties

-

Boiling Point Determination: The boiling point can be determined using a distillation apparatus.[10][11] The liquid is heated in a flask with boiling chips, and the temperature at which the vapor pressure equals the atmospheric pressure, indicated by a stable temperature of condensation on a thermometer placed in the vapor path, is recorded as the boiling point.[10] For high-boiling liquids, vacuum distillation may be employed, and the boiling point is reported along with the pressure.

-

Density Measurement: The density of the liquid is typically measured using a pycnometer or a digital density meter.[12] The mass of a precisely known volume of the liquid is measured at a constant temperature (e.g., 20°C), and the density is calculated as mass divided by volume.[11][12]

-

Refractive Index Measurement: A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the liquid, providing a value relative to a vacuum at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C).[7]

-

Solubility/Miscibility: To determine miscibility, a small amount of this compound is added to a test tube containing a solvent (e.g., water, ethanol, dichloromethane).[13][14] The mixture is agitated, and upon settling, it is visually inspected for the presence of a single homogeneous phase (miscible) or two distinct layers (immiscible).[14]

Synthesis Protocol (General)

The synthesis of this compound can be achieved via a Sandmeyer-type reaction, a common method for introducing halides to an aromatic ring. The general workflow starts from the corresponding aniline derivative. A similar, documented procedure for a related compound serves as a representative example.[15]

-

Diazotization: The starting material, 4-amino-2-chlorobenzotrifluoride, is dissolved in an acidic medium (e.g., acetonitrile and HBr or HCl). The solution is cooled to between 0 and 5°C.[15]

-

Diazo Salt Formation: A solution of sodium nitrite (NaNO₂) or tert-butyl nitrite is added dropwise while maintaining the low temperature to form the unstable diazonium salt.[15]

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution containing a copper(I) or copper(II) bromide salt (e.g., CuBr or CuBr₂).[15] This catalyzes the replacement of the diazonium group with a bromine atom, evolving nitrogen gas.

-

Workup and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography or vacuum distillation, to yield the final product.[15]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a halo-substituted benzotrifluoride from an aniline precursor via a diazotization and Sandmeyer reaction.

Caption: General workflow for the synthesis of this compound.

Safe Handling Logical Workflow

Based on the GHS Hazard Statements, the following diagram outlines the logical workflow for the safe handling and storage of this compound.[3][4]

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 467435-07-0 | TCI AMERICA [tcichemicals.com]

- 4. This compound | C7H3BrClF3 | CID 20269848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. molbase.com [molbase.com]

- 7. This compound CAS#: 467435-07-0 [m.chemicalbook.com]

- 8. China this compound CAS:467435-07-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 9. chemwhat.com [chemwhat.com]

- 10. yaksic.com [yaksic.com]

- 11. scribd.com [scribd.com]

- 12. chem21labs.com [chem21labs.com]

- 13. alameda.edu [alameda.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Bromo-2-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Data

A comprehensive summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃ | [1][2][3][4][5] |

| Molecular Weight | 259.45 g/mol | [1][2][3][4][5] |

| CAS Number | 467435-07-0 | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.76 g/cm³ | [1][4] |

| Refractive Index | n20/D 1.51 | [1] |

| IUPAC Name | 4-bromo-2-chloro-1-(trifluoromethyl)benzene | [5] |

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. A detailed, generalized experimental protocol is provided below.

Objective: To determine the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

-

Helium carrier gas (99.999% purity)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

GC-MS Instrument Setup:

-

Set the injector temperature to 250°C.

-

Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Set the carrier gas (Helium) flow rate to 1 mL/min.

-

Set the mass spectrometer to scan in the range of 50-500 m/z.

-

Use electron ionization (EI) at 70 eV.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

-

Data Acquisition: Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Data Analysis: Identify the molecular ion peak (M+) in the mass spectrum. The m/z value of this peak corresponds to the molecular weight of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the compound's identity and its fundamental physicochemical properties.

Caption: Relationship between compound identity and its core properties.

References

In-Depth Technical Safety Guide: 4-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Bromo-2-chlorobenzotrifluoride (CAS No. 467435-07-0), a key intermediate in various fields including pharmaceuticals and agrochemicals.[1] The information is compiled to assist in the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound.[2] Its trifluoromethyl group and halogen substituents contribute to its reactivity and stability, making it a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 467435-07-0 | [1][3] |

| Molecular Formula | C₇H₃BrClF₃ | [1] |

| Molecular Weight | 259.45 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.76 g/cm³ | [1] |

| Boiling Point | 224.1 ± 35.0 °C (Predicted) | [5] |

| Refractive Index | n20D 1.51 | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

Hazard Identification and Classification

This chemical is classified as a hazardous substance. The GHS classification indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[4]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Data Not Available | Oral | Data Not Available | Not Classified |

| Acute Dermal Toxicity | Data Not Available | Dermal | Data Not Available | Not Classified |

| Acute Inhalation Toxicity | Data Not Available | Inhalation | Data Not Available | Not Classified |

| Skin Irritation | Rabbit | Dermal | Irritant | Category 2 |

| Eye Irritation | Rabbit | Ocular | Serious Irritant | Category 2A |

Fire and Explosion Hazard Data

Detailed fire and explosion data, such as flash point and upper/lower explosion limits, for this compound are not specified in the available literature. However, general guidance for similar flammable liquids should be followed.

| Parameter | Value |

| Flash Point | Data Not Available |

| Autoignition Temperature | Data Not Available |

| Upper Explosion Limit (UEL) | Data Not Available |

| Lower Explosion Limit (LEL) | Data Not Available |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] |

| Hazardous Combustion Products | May include carbon oxides, hydrogen halides, and hydrogen fluoride. |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols would be appropriate for generating the necessary safety data for this compound.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[8]

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]

-

Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.[8]

-

Dosing: The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[8]

-

Procedure: A step-wise procedure is followed. Each step uses three animals. The outcome of each step (mortality or survival) determines the next dose level.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[7]

-

Classification: The results allow for the classification of the substance into a GHS toxicity category.[8]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible skin damage.

-

Test Animals: Healthy, young adult albino rabbits with clipped fur are used.[9]

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin under a gauze patch (semi-occluded).[10]

-

Exposure: The exposure duration is typically 4 hours.[10]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

-

Scoring: The reactions are scored using a standardized system (e.g., Draize).[9]

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.[10]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, young adult albino rabbits are used.[11]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[11]

-

Initial Test: The test is initially performed on a single animal.[11]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[11]

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed, the test is confirmed using up to two additional animals.[11]

-

Classification: The substance's irritation potential is classified based on the severity and reversibility of the observed ocular lesions.[11]

Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for handling a spill of this compound, emphasizing safety and containment.

Caption: Workflow for handling a spill of this compound.

References

- 1. delltech.com [delltech.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. x-cellr8.com [x-cellr8.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-2-chlorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details established synthesis routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and material science. Its trifluoromethyl group and halogen substituents impart unique electronic properties and lipophilicity, making it a valuable building block for the synthesis of complex molecules with desired biological activities and material characteristics. This guide outlines two primary synthetic pathways for its preparation, offering detailed methodologies for practical implementation in a laboratory setting.

Synthesis Pathway 1: Sandmeyer Reaction of 4-Amino-2-chlorobenzotrifluoride

The most prominently documented method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 4-Amino-2-chlorobenzotrifluoride. This pathway consists of two main stages: the synthesis of the amine precursor and its subsequent conversion to the target bromo derivative.

Stage 1: Synthesis of 4-Amino-2-chlorobenzotrifluoride

Experimental Protocol: Synthesis of p-Aminobenzotrifluoride

A mixture of p-chlorobenzotrifluoride, a copper catalyst (e.g., cuprous chloride), and a fluoride salt (e.g., potassium fluoride) in a suitable non-aqueous solvent like methanol or ethanol is subjected to high-pressure ammonolysis.

-

Reaction Setup: An 80 ml Hastelloy shaker tube is charged with 4.806 g of p-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 17.9241 g of methanol, 0.1961 g of n-undecane (as an internal standard), and 13 g of ammonia.

-

Reaction Conditions: The mixture is heated to 200°C for 5 hours.

-

Work-up and Purification: After cooling and venting the ammonia, the methanol and unreacted p-chlorobenzotrifluoride are removed by distillation. The remaining solution is diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts. The ether layer is then dried over calcium sulfate.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) |

| p-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.55 | 4.806 g | 26.62 |

| Cuprous Chloride | CuCl | 99.00 | 0.4991 g | 5.04 |

| Potassium Fluoride | KF | 58.10 | 3.103 g | 53.41 |

| Ammonia | NH₃ | 17.03 | 13 g | 763.36 |

| Methanol | CH₄O | 32.04 | 17.9241 g | 559.43 |

| Product | ||||

| p-Aminobenzotrifluoride | C₇H₆F₃N | 161.12 | - | - |

Table 1: Reagents and quantities for the synthesis of p-Aminobenzotrifluoride.

Stage 2: Sandmeyer-type Reaction to this compound

The conversion of 4-Amino-2-chlorobenzotrifluoride to the target compound is achieved through a diazotization reaction followed by bromination, a classic Sandmeyer reaction.

Experimental Protocol

-

Reaction Setup: 4-Amino-2-chlorobenzotrifluoride (9.780 g, 50.007 mmol) is dissolved in acetonitrile (65 mL) in a suitable reaction vessel. Copper(II) bromide (11.169 g, 50.007 mmol) is added to form a green, non-homogeneous mixture.

-

Reaction Conditions: The mixture is heated to 45°C. A solution of tert-butyl nitrite (6.53 mL, 55.008 mmol) in acetonitrile (10 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at 45°C for an additional 2 hours.

-

Work-up and Purification: Upon completion, the dark, inhomogeneous mixture is cooled to room temperature and purified directly by flash column chromatography using dichloromethane as the eluent. The solvent is removed under reduced pressure to yield the final product.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) | Yield (%) |

| 4-Amino-2-chlorobenzotrifluoride | C₇H₅ClF₃N | 195.57 | 9.780 g | 50.007 | - |

| Copper(II) Bromide | CuBr₂ | 223.35 | 11.169 g | 50.007 | - |

| tert-Butyl Nitrite | C₄H₉NO₂ | 103.12 | 6.53 mL | 55.008 | - |

| Acetonitrile | C₂H₃N | 41.05 | 75 mL | - | - |

| Product | |||||

| This compound | C₇H₃BrClF₃ | 259.45 | 12.820 g | 25.00 | 50 |

Table 2: Experimental data for the synthesis of this compound via Sandmeyer reaction.

Synthesis Pathway 2: Direct Bromination of 2-Chlorobenzotrifluoride

An alternative and more direct approach to this compound is the electrophilic aromatic substitution of 2-chlorobenzotrifluoride. This method avoids the multi-step synthesis of the amino precursor.

Experimental Protocol

While a specific protocol for the bromination of 2-chlorobenzotrifluoride to yield the 4-bromo isomer is not explicitly detailed in the surveyed literature, a general procedure for the bromination of a similar substrate, 4-chlorobenzotrifluoride, can be adapted. The regioselectivity of the bromination of 2-chlorobenzotrifluoride will be influenced by the directing effects of both the chloro and trifluoromethyl groups. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. Therefore, the formation of the 4-bromo isomer is electronically favored.

A general procedure for the bromination of a substituted benzotrifluoride is as follows:

-

Reaction Setup: To a stirred solution of the starting benzotrifluoride, a Lewis acid catalyst (e.g., iron powder or ferric chloride) is added.

-

Reaction Conditions: Bromine is added dropwise to the mixture at a controlled temperature, typically ranging from ambient temperature to slightly elevated temperatures (e.g., 60-70°C). The reaction is monitored until completion.

-

Work-up and Purification: The reaction mixture is then worked up by quenching with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by fractional distillation.

A patent describing the bromination of 4-chlorobenzotrifluoride reports a yield of approximately 55%.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Note |

| 2-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.55 | Starting Material |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Iron Powder | Fe | 55.85 | Catalyst |

| Product | |||

| This compound | C₇H₃BrClF₃ | 259.45 | Expected Major Product |

Table 3: Key reagents for the direct bromination of 2-Chlorobenzotrifluoride.

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound. The Sandmeyer reaction of 4-Amino-2-chlorobenzotrifluoride offers a well-documented route with a reported yield of 50% for the final step. The direct bromination of 2-chlorobenzotrifluoride presents a more atom-economical alternative, though further optimization to control regioselectivity and maximize yield may be required. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a valuable resource for chemists and researchers in the synthesis of this important chemical intermediate.

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chlorobenzotrifluoride is a versatile, halogenated aromatic compound that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms, imparts distinct reactivity profiles that are highly valuable in the construction of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in the pharmaceutical and agrochemical industries.[1][2][3] Detailed experimental protocols for key transformations, quantitative data summaries, and diagrammatic representations of reaction workflows are presented to facilitate its use in research and development.

Introduction

This compound, with the CAS number 467435-07-0, is a colorless to pale yellow liquid at room temperature.[1][4] The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring, while the differential reactivity of the bromine and chlorine substituents allows for selective, sequential chemical modifications.[2] This compound is a crucial intermediate in the synthesis of a variety of high-performance chemicals, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][5] Its utility lies in its ability to participate in a wide range of cross-coupling and substitution reactions, enabling the introduction of diverse functionalities onto the benzotrifluoride scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃ | [3][6] |

| Molecular Weight | 259.45 g/mol | [3][6] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 224.1 ± 35.0 °C (Predicted) | [4] |

| Density | 1.76 g/cm³ | [1][4] |

| Refractive Index | 1.5040 - 1.5080 | [4] |

| CAS Number | 467435-07-0 | [3][6] |

Core Reactivity and Chemoselectivity

The reactivity of this compound is dominated by the two halogen substituents on the aromatic ring. In general, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position (where the bromine is located) while leaving the C-2 position (with the chlorine) intact for subsequent transformations.

The electron-withdrawing nature of the trifluoromethyl group activates the aryl halides towards oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.

Key Reactions and Synthetic Applications

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most important transformations, including representative experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with various boronic acids or their esters at the C-4 position.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 64 (representative) |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | >90 (expected) |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 24 | >85 (expected) |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 2M aqueous solution of potassium carbonate (2.0 mmol) and a degassed solvent mixture of toluene (8 mL) and ethanol (2 mL).[7]

-

Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[7]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is crucial for the synthesis of many pharmaceutical compounds. Again, the C-Br bond of this compound is expected to react selectively.

Table 3: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | >90 (expected) |

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | >85 (expected) |

| Cyclohexylamine | Pd-PEPPSI-iPr | tBuOK | THF | 80 | 12 | >90 (expected) |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and morpholine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL) to the tube, seal it, and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography to yield the aminated product.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 4: Representative Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | >90 (expected) |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | >85 (expected) |

| 1-Hexyne | PdCl₂(dppf) | CuI | DBU | Acetonitrile | 70 | 12 | >80 (expected) |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (5 mL).

-

Add phenylacetylene (1.1 mmol) via syringe.

-

Heat the reaction mixture to 65 °C and stir for 6 hours.

-

Cool the mixture to room temperature, dilute with diethyl ether, and filter through Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Palladium-Catalyzed Cyanation

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to carboxylic acids, amides, and amines. This compound can be converted to the corresponding benzonitrile via palladium-catalyzed cyanation, again with high selectivity for the bromide position.

Table 5: Palladium-Catalyzed Cyanation of this compound

| Cyanide Source | Pd Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAc | 120 | 5 | 83-96 (representative) |

| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 80 | 12 | >90 (expected) |

| KCN | Pd(PPh₃)₄ | Toluene | 110 | 24 | >80 (expected) |

Experimental Protocol: Ligand-Free Palladium-Catalyzed Cyanation

-

In a reaction vial, combine this compound (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆], 0.4 mmol), and palladium(II) acetate (0.001 mmol).

-

Add anhydrous dimethylacetamide (DMAc) (3 mL).

-

Seal the vial and heat the mixture to 120 °C for 5 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain 2-chloro-4-cyanobenzotrifluoride.[9]

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be selectively converted into a Grignard reagent by reaction with magnesium metal. The resulting organometallic species is a powerful nucleophile that can react with a variety of electrophiles.

Experimental Protocol: Grignard Reaction with DMF

-

Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to initiate the reaction.

-

After the Grignard reagent has formed, cool the solution to 0 °C.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude aldehyde by column chromatography.[4]

Application in the Synthesis of Bioactive Molecules: A Case Study

This compound is a key starting material in the synthesis of various pharmaceutical and agrochemical compounds. For instance, derivatives of this molecule are used in the development of kinase inhibitors for cancer therapy, such as Regorafenib.[6][10][11] The following diagram illustrates a plausible synthetic pathway where this compound is first converted to a key intermediate via a Buchwald-Hartwig amination, which is then further elaborated.

Safety and Handling

This compound is classified as an irritant and may cause skin and serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The differential reactivity of its two halogen atoms, coupled with the activating effect of the trifluoromethyl group, allows for a wide range of selective transformations. This guide has provided an overview of its key reactions, including detailed protocols and data, to underscore its utility in the synthesis of complex and biologically relevant molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile intermediates like this compound in enabling innovation is expected to increase.

References

- 1. escholarship.org [escholarship.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. nbinno.com [nbinno.com]

- 6. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Bromo-2-chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-chlorobenzotrifluoride (C₇H₃BrClF₃), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous halogenated benzotrifluorides and are intended to guide researchers in their spectral interpretations.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 7.9 | d | ~ 2.0 | H-3 |

| ~ 7.6 - 7.7 | dd | ~ 8.5, 2.0 | H-5 |

| ~ 7.4 - 7.5 | d | ~ 8.5 | H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 138 | C-Cl |

| ~ 132 - 135 (q) | C-CF₃ |

| ~ 130 - 133 | C-H (C-5) |

| ~ 128 - 131 | C-H (C-3) |

| ~ 125 - 128 | C-Br |

| ~ 122 - 125 (q) | CF₃ |

| ~ 120 - 123 | C-H (C-6) |

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 to -64 | s | -CF₃ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (CF₃) |

| 1100 - 1000 | Strong | C-Cl stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 550 | Medium | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 258/260/262 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 239/241/243 | [M-F]⁺ | Loss of a fluorine atom. |

| 223/225 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 179/181 | [M-Br]⁺ | Loss of a bromine atom. |

| 144 | [M-Br-Cl]⁺ | Loss of both bromine and chlorine atoms. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

2.1.3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

2.1.4. ¹⁹F NMR Spectroscopy:

-

Instrument: 376 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Reference: External CFCl₃.

-

Spectral Width: -50 to -80 ppm.

-

Number of Scans: 128-256.

-

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

-

Measurement Mode: Attenuated Total Reflectance (ATR) can also be used for a liquid sample.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Split injection.

-

Temperature Program: Start at a suitable temperature (e.g., 50°C), ramp up to a final temperature (e.g., 250°C) to ensure elution of the compound.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Logical pathway for NMR-based structural elucidation.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

References

Navigating the Solubility Landscape of 4-Bromo-2-chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chlorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, alongside detailed experimental protocols for its quantitative determination. Due to the limited availability of public domain quantitative solubility data for this specific compound, this guide empowers researchers to generate precise and reliable solubility data in their own laboratories.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a substituted benzene ring, suggests a predominantly nonpolar character. The presence of halogen atoms (bromine and chlorine) and a trifluoromethyl group (-CF3) introduces some polarity, but the overall molecule is expected to exhibit higher solubility in nonpolar and moderately polar organic solvents compared to highly polar solvents like water.

Key Structural Features Influencing Solubility:

-

Benzotrifluoride Core: The trifluoromethyl group is a strong electron-withdrawing group, which can influence intermolecular interactions.

-

Halogen Substituents: The bromine and chlorine atoms increase the molecular weight and polarizability of the molecule, contributing to van der Waals forces.

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, favoring interactions with nonpolar solvents.

Based on these features, the expected solubility trend in common organic solvents is as follows:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and alkanes (e.g., hexane, heptane).

-

Low to Negligible Solubility: Protic and highly polar solvents such as water, methanol, and ethanol.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction |

| e.g., Toluene | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Hexane | 25 | |||

| e.g., Methanol | 25 |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, several established experimental methods can be employed. The choice of method may depend on the required accuracy, the amount of sample available, and the equipment in the laboratory.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum. It is a rapid and sensitive technique.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining solubility, especially for complex mixtures or when only small sample volumes are available.

Methodology:

-

HPLC Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, withdraw a small aliquot of the clear supernatant, filter it, and dilute it with a known volume of the mobile phase or the solvent.

-

Inject a known volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution from its peak area.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualizations

Logical Relationship of Solubility

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for determining the solubility of this compound.

Potential Applications of 4-Bromo-2-chlorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chlorobenzotrifluoride is a versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites for strategic chemical modifications. This guide explores the potential applications of this compound, with a primary focus on its role as a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory agents such as Cyclooxygenase-2 (COX-2) inhibitors, and advanced agrochemicals.[1][2][3] Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and visualizations of relevant biological pathways are provided to facilitate further research and development in this area.

Introduction to this compound

This compound, also known as 4-bromo-2-chloro-1-(trifluoromethyl)benzene, is a colorless to pale yellow liquid with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol .[4] The presence of three distinct functional handles—a bromine atom, a chlorine atom, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable and reactive intermediate in organic synthesis. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery and agrochemical design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 467435-07-0 | [4] |

| Molecular Formula | C₇H₃BrClF₃ | [4] |

| Molecular Weight | 259.45 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.76 g/cm³ | [1] |

| Refractive Index | 1.5040-1.5080 |

Potential Applications in Drug Development

The structural motifs present in this compound make it an attractive starting material for the synthesis of various pharmaceutical agents. It is particularly noted for its potential in the development of anti-inflammatory, analgesic, and anti-cancer drugs.[2]

Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors

Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs that offer a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group is a common feature in many potent and selective COX-2 inhibitors, such as Celecoxib. While a direct synthesis of Celecoxib from this compound is not prominently documented, the starting material provides a logical scaffold for the synthesis of novel diaryl pyrazole-based COX-2 inhibitors.

The strategic functionalization of this compound via cross-coupling reactions can lead to the generation of a diverse library of compounds for screening against COX-2.

Potential Applications in Agrochemicals

This compound serves as a crucial precursor in the synthesis of modern agrochemicals, including herbicides and pesticides.[3][5] The trifluoromethyl group contributes to the stability and biological efficacy of the final products, leading to enhanced pest and weed control. The presence of both bromine and chlorine allows for selective modifications to optimize the herbicidal or insecticidal properties of the target molecules.

Key Synthetic Transformations

The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing complex molecular architectures from this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of conjugated systems.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

Anhydrous dioxane and water (4:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Representative Protocol for Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids and the biological activity of the resulting hypothetical COX-2 inhibitors. This data is illustrative and intended to demonstrate the potential of this starting material.

Table 2: Hypothetical Yields for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenylbenzotrifluoride | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)benzotrifluoride | 82 |

| 3 | 3-Pyridinylboronic acid | 2-Chloro-4-(pyridin-3-yl)benzotrifluoride | 75 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl-benzotrifluoride | 78 |

Table 3: Hypothetical Biological Activity of Novel COX-2 Inhibitors

| Compound (from Table 2) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Product 1 | 15 | 0.5 | 30 |

| Product 2 | 25 | 0.3 | 83 |

| Product 3 | 10 | 0.8 | 12.5 |

| Product 4 | >50 | 0.1 | >500 |

Conclusion

This compound is a highly promising and versatile building block for the synthesis of high-value organic molecules. Its unique combination of reactive sites allows for the strategic construction of complex structures with potential applications in both the pharmaceutical and agrochemical industries. The ability to readily participate in robust cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings opens up a vast chemical space for the development of novel compounds. Further exploration of the reactivity of this intermediate is warranted and is expected to lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.

4-Bromo-2-chlorobenzotrifluoride is a valuable trifluoromethylated building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring offers the potential for selective functionalization. The inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium catalysts allows for chemoselective cross-coupling reactions. Typically, the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling, enabling selective functionalization at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations.

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the C-Br bond. The resulting 2-chloro-4-arylbenzotrifluoride derivatives are versatile intermediates for the elaboration of complex molecular architectures.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C-Br bond of this compound.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocol is a general guideline for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar selective C-Br bond couplings in bromo-chloro-substituted arenes.[1][2] Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1–2 mol%)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.2–4 mol%) or another suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%), and the phosphine ligand (e.g., PCy₃·HBF₄, 0.4 mol%).

-

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2–16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-chloro-4-arylbenzotrifluoride.

Experimental Workflow

Caption: General experimental workflow for Suzuki coupling.

Quantitative Data

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of a bromo-chloro-substituted arene with various arylboronic acids, which are indicative of the expected outcomes for this compound under optimized conditions.[1]

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~99 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~96 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~92 |

| 5 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~85 |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a pre-formed palladium-ligand complex), or screening different bases (e.g., K₃PO₄, K₂CO₃). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation and protodeboronation of the boronic acid.

-

Poor Selectivity: If coupling at the C-Cl bond is observed, reducing the reaction temperature or using a less reactive catalyst system may improve selectivity for the C-Br bond.

-

Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the boronic acid.

-

Protodeboronation: The use of anhydrous conditions and a suitable base can mitigate the premature decomposition of the boronic acid. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Bases such as cesium carbonate and potassium carbonate are irritants.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols: Regioselective Formation of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The preparation of Grignard reagents from aryl halides bearing multiple halogen substituents presents a challenge in regioselectivity. This document provides detailed application notes and protocols for the selective formation of a Grignard reagent from 4-Bromo-2-chlorobenzotrifluoride. The resulting organometallic compound, (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide, is a valuable building block in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl group in bioactive molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The selective formation of the Grignard reagent at the carbon-bromine bond over the carbon-chlorine bond is based on the differential reactivity of carbon-halogen bonds. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the former more susceptible to oxidative addition of magnesium. This inherent reactivity allows for the regioselective synthesis of the desired Grignard reagent, leaving the chloro substituent available for subsequent transformations.

Reaction Principle

The formation of the Grignard reagent proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive organomagnesium species by moisture or oxygen.

Regioselectivity:

The order of reactivity for halogens in Grignard reagent formation is I > Br > Cl > F. This selectivity is primarily due to the bond energies of the carbon-halogen bonds. The weaker C-Br bond reacts preferentially with magnesium over the stronger C-Cl bond, leading to the selective formation of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide.